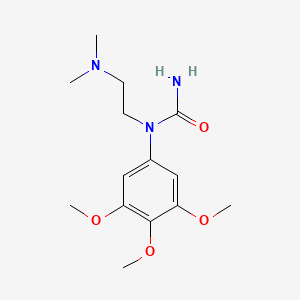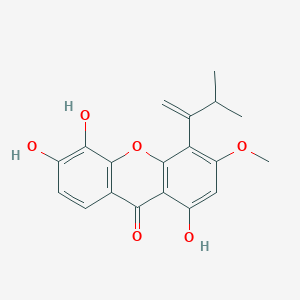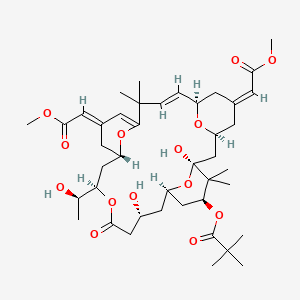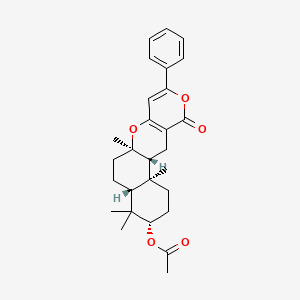
granulatamide A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
granulatamide A are naturally occurring compounds isolated from marine organisms, specifically from the soft coral species Eunicella. These compounds belong to the class of indole alkaloids and have garnered significant interest due to their unique chemical structure and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: granulatamide A can be synthesized using a well-known procedure developed by Sun and Fürstner. The synthesis involves the condensation of tryptamine with a fatty acid derivative under specific reaction conditions. The process typically includes:
Condensation Reaction: Tryptamine is reacted with a fatty acid derivative in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The resulting product is purified using chromatographic techniques to obtain pure granulatamides A.
Industrial Production Methods: While the industrial production of granulatamides A is not yet fully established, the synthetic route mentioned above can be scaled up for larger production. The key challenges in industrial production include optimizing reaction conditions and ensuring the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: granulatamide A undergo various chemical reactions, including:
Oxidation: The indole nucleus can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The amide bond can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The indole ring can undergo electrophilic substitution reactions with reagents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in acetic acid.
Major Products Formed:
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of tryptamine derivatives.
Substitution: Formation of halogenated indole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as building blocks for the synthesis of more complex molecules.
Biology: Studied for their role in cellular signaling pathways.
Medicine: Investigated for their potential anticancer, antimicrobial, and antioxidant properties.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of granulatamides A involves their interaction with specific molecular targets and pathways:
Molecular Targets: granulatamide A primarily target enzymes and receptors involved in cellular signaling.
Pathways Involved: They modulate pathways related to oxidative stress, apoptosis, and cell proliferation. For example, granulatamides A have been shown to inhibit the activity of certain kinases, leading to the suppression of cancer cell growth.
Vergleich Mit ähnlichen Verbindungen
granulatamide A can be compared with other indole alkaloids such as:
Granulatamides B: Similar in structure but with variations in the side chain.
Indole-3-carbinol: Another indole derivative with anticancer properties.
Tryptamine: The parent compound from which granulatamides A are derived.
Uniqueness: this compound are unique due to their specific fatty acid side chain, which imparts distinct biological activities compared to other indole alkaloids. Their ability to modulate multiple cellular pathways makes them promising candidates for further research and development.
Eigenschaften
Molekularformel |
C23H34N2O |
|---|---|
Molekulargewicht |
354.5 g/mol |
IUPAC-Name |
(Z)-N-[2-(1H-indol-3-yl)ethyl]-3-methyldodec-2-enamide |
InChI |
InChI=1S/C23H34N2O/c1-3-4-5-6-7-8-9-12-19(2)17-23(26)24-16-15-20-18-25-22-14-11-10-13-21(20)22/h10-11,13-14,17-18,25H,3-9,12,15-16H2,1-2H3,(H,24,26)/b19-17- |
InChI-Schlüssel |
OJKZELGKDKBJTP-ZPHPHTNESA-N |
Isomerische SMILES |
CCCCCCCCC/C(=C\C(=O)NCCC1=CNC2=CC=CC=C21)/C |
Kanonische SMILES |
CCCCCCCCCC(=CC(=O)NCCC1=CNC2=CC=CC=C21)C |
Synonyme |
granulatamide A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















